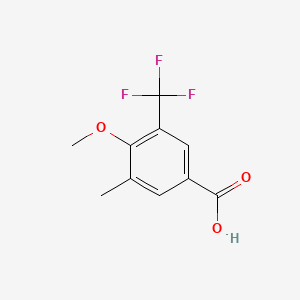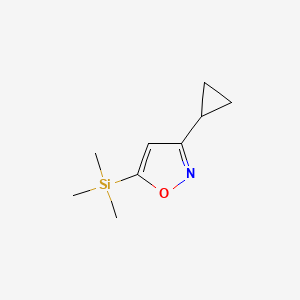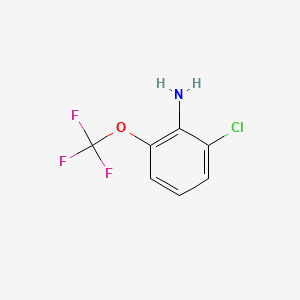
2-Chloro-6-(trifluoromethoxy)aniline
Overview
Description
2-Chloro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3NO. It has a molecular weight of 211.57 . The compound is liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethoxy)aniline is 1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethoxy)aniline has a density of 1.5±0.1 g/cm3 . Its boiling point is 193.9±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.0±3.0 kJ/mol . The compound has a refractive index of 1.502 .Scientific Research Applications
Conformational Analysis
A conformational study of a compound closely related to 2-Chloro-6-(trifluoromethoxy)aniline, namely η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, shows that in the solid state, the trifluoromethoxy group is almost perpendicular to the arene ring. This conformation is consistent in both solid state and solution, indicating potential applications in materials science and molecular engineering (Rose-munch et al., 1994).
Synthesis of Novel Pesticides
The synthesis process for novel pesticides, such as Bistrifluron, involves the use of 2-chloro-3,5-bis-(trifluoromethyl)aniline, which is closely related to the chemical . This synthesis indicates its application in developing potent growth-retarding agents against pests (Liu An-chan, 2015).
Improved Synthesis Processes
Improved synthesis processes have been developed for compounds like 2,6-dibromo-4-trifluoromethoxy aniline, highlighting the significance of 2-Chloro-6-(trifluoromethoxy)aniline in producing high-purity, high-yield agrochemical intermediates (Ding Zhi-yuan, 2011).
Vibrational Characteristics and Molecular Studies
The vibrational characteristics of compounds similar to 2-Chloro-6-(trifluoromethoxy)aniline, such as 2-chloro-5-(trifluoromethyl) aniline, have been studied. These studies provide insights into the molecular structure and behavior of such compounds, useful in spectroscopy and material science (Karthick et al., 2013).
Organometallic Reactions
Trifluoromethoxy-substituted anilines, closely related to 2-Chloro-6-(trifluoromethoxy)aniline, undergo metalation, a key step for structural elaboration in organic synthesis. This process demonstrates the compound's potential in synthesizing a broad range of organic and pharmaceutical products (Leroux et al., 2003).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives showcases the potential of 2-Chloro-6-(trifluoromethoxy)aniline in creating new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Non-linear Optical Properties
Studies on similar compounds like 4-chloro-2-(trifluoromethyl) aniline reveal microscopic non-linear optical behavior, indicating potential applications in non-linear optics and electronic materials (Arivazhagan et al., 2012).
Safety And Hazards
2-Chloro-6-(trifluoromethoxy)aniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFBODLWFJOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



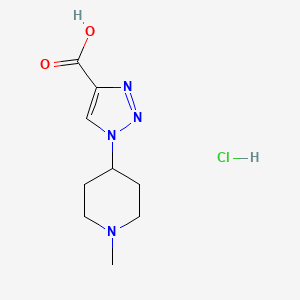
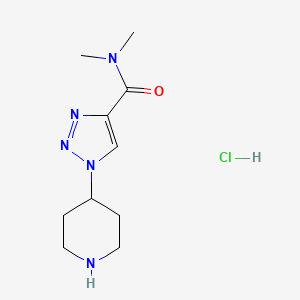
![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
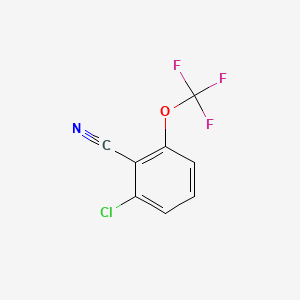
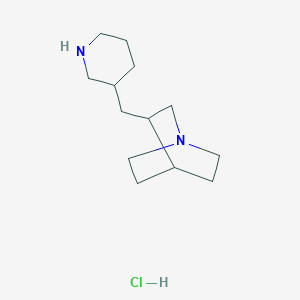
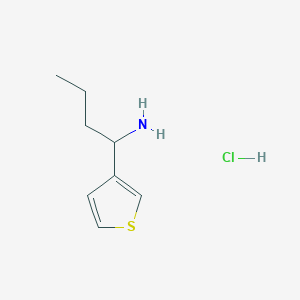
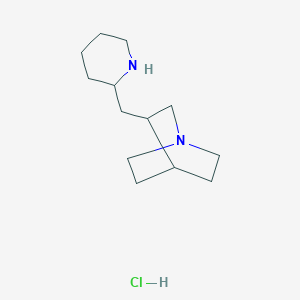
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)
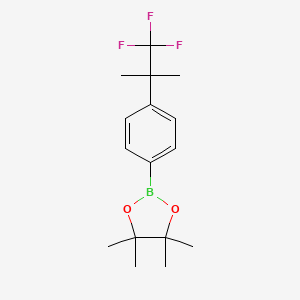
![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)
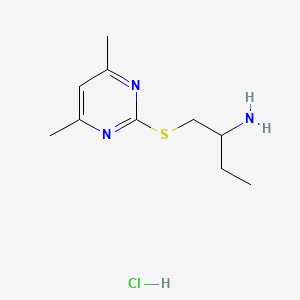
![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)
